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molecular formula C15H14O4 B8654146 2-Hydroxy-4-methoxy-3'-methoxy-benzophenone CAS No. 62495-37-8

2-Hydroxy-4-methoxy-3'-methoxy-benzophenone

Cat. No. B8654146
M. Wt: 258.27 g/mol
InChI Key: SKVBQSPAFJJDHI-UHFFFAOYSA-N
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Patent
US07015328B2

Procedure details

Substituted 2-hydroxybenzophenones may be prepared as illustrated by exemplary reaction in Scheme 8. Reaction of 3-methoxyphenol with 3-methoxybenzoic acid in the presence of Al2O3 and CH3SO3H produces 2-hydroxy-4-methoxy-3′-methoxy-benzophenone.
[Compound]
Name
Substituted 2-hydroxybenzophenones
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([OH:9])[CH:6]=[CH:7][CH:8]=1.[CH3:10][O:11][C:12]1[CH:13]=[C:14]([CH:18]=[CH:19][CH:20]=1)[C:15](O)=[O:16].CS(O)(=O)=O>>[OH:9][C:5]1[CH:4]=[C:3]([O:2][CH3:1])[CH:8]=[CH:7][C:6]=1[C:15]([C:14]1[CH:18]=[CH:19][CH:20]=[C:12]([O:11][CH3:10])[CH:13]=1)=[O:16]

Inputs

Step One
Name
Substituted 2-hydroxybenzophenones
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C=C(C=CC1)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C=C(C(=O)O)C=CC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CS(=O)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
as illustrated by exemplary reaction in Scheme 8

Outcomes

Product
Name
Type
product
Smiles
OC1=C(C(=O)C2=CC(=CC=C2)OC)C=CC(=C1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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